3-Butenyl chloroformate

Description

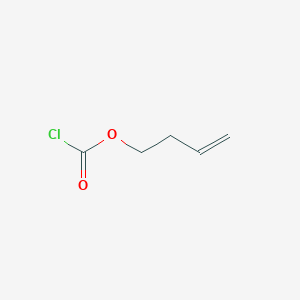

3-Butenyl chloroformate (ClCOOCH₂CH₂CH=CH₂) is an acylating agent belonging to the chloroformate family, characterized by a reactive chloroformate (-OCOCl) group attached to a 3-butenyl chain. This compound is primarily utilized in organic synthesis for introducing acyl groups into target molecules, enabling the formation of esters, carbamates, and other derivatives. Its unsaturated butenyl moiety imparts distinct reactivity compared to saturated analogs, facilitating selective reactions in pharmaceutical and agrochemical synthesis. However, specific industrial or research applications of this compound are sparsely documented in the available literature, necessitating extrapolation from structurally related chloroformates .

Properties

CAS No. |

88986-45-2 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

but-3-enyl carbonochloridate |

InChI |

InChI=1S/C5H7ClO2/c1-2-3-4-8-5(6)7/h2H,1,3-4H2 |

InChI Key |

KLDLHTWQLPMOGM-UHFFFAOYSA-N |

SMILES |

C=CCCOC(=O)Cl |

Canonical SMILES |

C=CCCOC(=O)Cl |

Pictograms |

Flammable; Corrosive; Acute Toxic |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

The reactivity, applications, and hazards of 3-butenyl chloroformate can be contextualized by comparing it to other chloroformates, including ethyl chloroformate (ECF) , methyl chloroformate (MCF) , allyl chloroformate , and benzyl chloroformate .

Reactivity and Functional Group Compatibility

- Ethyl Chloroformate (ECF): Widely used for derivatizing amino acids and carboxylic acids in gas chromatography (GC) due to rapid reaction times (1–2 minutes) and compatibility with aqueous media .

- Methyl Chloroformate (MCF): Preferred for metabolomics studies owing to its ability to derivatize multiple functional groups (e.g., carboxyl, amino, hydroxyl) simultaneously under mild conditions .

- Allyl Chloroformate : Its allyl group enables participation in click chemistry or radical reactions, distinguishing it from saturated derivatives .

- This compound : The terminal double bond may enhance electrophilicity or enable conjugation in polymer synthesis, though direct evidence is lacking.

Physical and Hazard Profiles

| Property | Ethyl Chloroformate | Methyl Chloroformate | Benzyl Chloroformate | This compound (Inferred) |

|---|---|---|---|---|

| Solubility | Soluble in organic solvents | Slightly soluble in water | Insoluble in water | Likely organic-soluble |

| Toxicity | Corrosive; respiratory irritant | Highly toxic (AEGL-1: 0.5 ppm) | Corrosive; lachrymator | Expected high reactivity/toxicity |

| Stability | Decomposes in water/heat | Decomposes to CO₂, HCl | Stable under anhydrous conditions | Likely heat/moisture-sensitive |

Key Observations :

- Derivatization Efficiency : ECF and MCF outperform bulkier analogs (e.g., menthyl chloroformate) in GC applications due to faster kinetics .

- Safety : Benzyl and allyl chloroformates pose explosion risks under reactive conditions, a hazard likely shared by 3-butenyl derivatives .

- Structural Influence : The unsaturated butenyl chain may confer unique steric or electronic effects, but empirical data are needed to validate this hypothesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.